(R)-alpha-Methyl-4-nitrobenzylamine hydrochloride
Overview
Description
®-alpha-Methyl-4-nitrobenzylamine hydrochloride is an organic compound with significant applications in various fields of chemistry and biology. It is a chiral amine derivative, characterized by the presence of a nitro group and a methyl group attached to the benzylamine structure. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Methyl-4-nitrobenzylamine hydrochloride typically involves the following steps:
Nitration: The starting material, benzylamine, undergoes nitration to introduce the nitro group at the para position.
Methylation: The nitrated benzylamine is then subjected to methylation to introduce the methyl group at the alpha position.
Resolution: The racemic mixture obtained from the previous steps is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-alpha-Methyl-4-nitrobenzylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-alpha-Methyl-4-nitrobenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Types of Reactions:
Reduction: The nitro group in ®-alpha-Methyl-4-nitrobenzylamine hydrochloride can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: ®-alpha-Methyl-4-aminobenzylamine hydrochloride.
Substitution: Various substituted benzylamine derivatives.
Oxidation: ®-alpha-Methyl-4-nitrobenzoic acid.
Scientific Research Applications
®-alpha-Methyl-4-nitrobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-4-nitrobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(S)-alpha-Methyl-4-nitrobenzylamine hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-Nitrobenzylamine hydrochloride: Lacks the methyl group, leading to different chemical and biological properties.
alpha-Methylbenzylamine hydrochloride: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness: ®-alpha-Methyl-4-nitrobenzylamine hydrochloride is unique due to its chiral nature and the presence of both nitro and methyl groups. This combination of functional groups allows for diverse chemical reactivity and specific biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1R)-1-(4-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-2-4-8(5-3-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQQGVFHLSBEDV-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583571 | |
Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57233-86-0 | |
Record name | (1R)-1-(4-Nitrophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-α-Methyl-4-nitrobenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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